3-(4-Ethylphenyl)-2-methylbutan-1-ol
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Overview
Description
3-(4-Ethylphenyl)-2-methylbutan-1-ol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the para position and a butanol chain with a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-2-methylbutanal or 3-(4-Ethylphenyl)-2-methylbutanoic acid.
Reduction: 3-(4-Ethylphenyl)-2-methylbutane.
Substitution: 4-nitro-3-(4-ethylphenyl)-2-methylbutan-1-ol.
Scientific Research Applications
3-(4-Ethylphenyl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-methylbutan-1-ol: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
3-(4-Ethylphenyl)-2-methylpropan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
3-(4-Ethylphenyl)-2-methylbutan-1-ol is unique due to the specific positioning of the ethyl group on the phenyl ring and the methyl group on the butanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-12-5-7-13(8-6-12)11(3)10(2)9-14/h5-8,10-11,14H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCDLLCEQTJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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